t-Boc-Aminooxy-PEG3-Azide
Overview
Description
T-Boc-Aminooxy-PEG3-Azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The protected amine can be deprotected under mild acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG derivative containing an azide group and Boc-protected amino group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C13H26N4O6 . The molecular weight is 334.37 g/mol . The InChI is 1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) .Chemical Reactions Analysis
The azide group of this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis
The molecular weight of this compound is 334.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 15 . The topological polar surface area is 89.6 Ų .Scientific Research Applications
Chemoselective Conjugation to Proteins
t-Boc-Aminooxy-PEG3-Azide has been utilized in the chemoselective conjugation to proteins. This method involves synthesizing Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers. The aminooxy end-functional polymers created through this process are significant for preparing well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).
Improvement of Thermal Conductivity in Epoxy Composites
Another application of this compound is in the field of materials science, particularly in enhancing the thermal conductivity of epoxy composites. It's used for functionalizing materials like hexagonal boron nitride (h-BN), which then improves its dispersibility and compatibility with an epoxy resin matrix (Yang, Sun, Zhang, & Yao, 2021).
Protein PEGylation for Therapeutic Use
In therapeutic applications, this compound is employed in protein PEGylation. This process extends the residence time of proteins in blood and decreases their immunogenicity and antigenicity, crucial for protein-based drugs (Mero, Spolaore, Veronese, & Fontana, 2009).
Dual-Modality Imaging Agents
This compound is instrumental in creating dual-modality imaging agents, such as in positron emission tomography and optical imaging. It offers a synthetically versatile approach for generating novel protein conjugates, which are useful in various scientific disciplines, including clinical pathology and intraoperative surgery (Guillou, Nisli, Klingler, Linden, & Holland, 2022).
Blood Contacting Surfaces with Dual Properties
This compound is also used in modifying surfaces, like polyurethane, to create blood-contacting surfaces that resist nonspecific protein adsorption and have clot-lysing properties. This is achieved through chemical modification with poly(ethylene glycol) (PEG) and lysine (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).
Biocompatible Hydrogels Formation
In the creation of biocompatible hydrogels, this compound plays a role in oxime Click chemistry. Such hydrogels are vital for supporting cell adhesion and can be designed to possess tunable mechanical properties, gelation kinetics, and water swelling ratios (Grover, Lam, Nguyen, Segura, & Maynard, 2012).
Drug Delivery and Imaging Applications
In drug delivery and imaging, this compound is used to prepare polymer-grafted liposomes. It is synthesized as a polyethylene glycol-lipid conjugate with a hydrazide group, which is useful for attaching various biologically relevant ligands to liposomes (Zalipsky, 1993).
Mechanism of Action
Safety and Hazards
When handling t-Boc-Aminooxy-PEG3-Azide, it is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .
Future Directions
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG3-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. The azide group can react with alkyne, BCN, and DBCO to yield these linkages . This compound interacts with various enzymes and proteins, including those involved in bioconjugation experiments. The t-Boc-Aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization .
Cellular Effects
This compound influences cellular processes by enhancing solubility and facilitating the delivery of conjugated molecules. It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of bioactive molecules . The compound’s hydrophilic PEG spacer ensures efficient cellular uptake and distribution, impacting various cell types and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide group reacts with alkyne, BCN, and DBCO via click chemistry, forming stable triazole linkages . This mechanism allows for precise bioconjugation and targeted delivery of therapeutic agents. The t-Boc-Aminooxy group can be deprotected to expose reactive aminooxy groups, facilitating further functionalization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability under various conditions. The compound’s effects on cellular function can change over time, depending on factors such as stability and degradation . Long-term studies have shown that this compound maintains its functionality and continues to influence cellular processes in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates bioconjugation and targeted delivery without adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution enhances its effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . The compound’s hydrophilic PEG spacer directs it to particular compartments or organelles, affecting its activity and function . This localization is crucial for its role in targeted delivery and bioconjugation experiments .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKIEUJNULAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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